N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride
Description
N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride is a synthetic organic compound characterized by an azetidine ring (a four-membered heterocycle) substituted with a carboxamide group at the 3-position. The aromatic moiety consists of a phenyl ring bearing a trifluoromethyl (-CF₃) group at the 3-position, and the compound is stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C11H12ClF3N2O |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H |
InChI Key |
CTZKOQDBPHRHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Azetidine-3-carboxylic Acid Intermediate
Improved Process for Azetidine-3-carboxylic Acid Synthesis
A key intermediate in the preparation of the target compound is azetidine-3-carboxylic acid. An improved process for synthesizing this compound involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring formation through intramolecular cyclization, decarboxylation, and hydrogenation.
This approach avoids the use of toxic chemicals such as cyanide and epichlorohydrin that were employed in earlier methods, making it more suitable for large-scale preparation. The process is operationally simple and uses economically viable reagents.
The synthetic pathway can be summarized as follows:
- Triflation of diethylbis(hydroxymethyl)malonate
- Intramolecular cyclization using an amine
- Decarboxylation to yield mono acid azetidine
- Hydrogenation to produce azetidine-3-carboxylic acid
Alternative Method Using Hydrogenolysis
An alternative approach utilizes hydrogenolysis of protected azetidine derivatives. In this method, the hydrochloride salt of a suitable protected azetidine is dissolved in methanol, and palladium hydroxide (20% on carbon) is added. The reaction mixture is pressurized under hydrogen (40-60 psi) and heated to 60°C with continued shaking for 72 hours, during which the hydrogen pressure is recharged multiple times.
Coupling Reactions for Amide Bond Formation
Direct Coupling Methods
The formation of the amide bond between azetidine-3-carboxylic acid and 3-(trifluoromethyl)aniline can be achieved through various coupling reagents and conditions. Based on research findings, several effective methods have been identified:
HATU-Mediated Coupling
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent, along with DIEA (N,N-diisopropylethylamine) in DMF (N,N-dimethylformamide), has proven effective for similar compounds. This approach typically involves:
- Dissolving azetidine-3-carboxylic acid (1.5 equiv.) in DMF
- Adding HATU (1.2-1.5 equiv.) and DIEA (3.0 equiv.)
- Adding 3-(trifluoromethyl)aniline (1.0 equiv.)
- Stirring at room temperature for 2-3 hours
- Concentration under vacuum and purification by column chromatography or preparative HPLC
Table 1 summarizes the reaction conditions and yields reported for similar coupling reactions:
| Coupling Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIEA | DMF | 20.0 | 3 | 85 |
| HATU | DIEA | DMF | 20.0 | 2 | 50 |
| HATU | DIEA | Fluorobenzene | 20.0 | 3 | 85 |
EDC/HOBt Coupling System
An alternative coupling system employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane or DMF. This method is particularly useful when working with sensitive substrates:
- Azetidine-3-carboxylic acid (1.2 equiv.) is combined with EDC·HCl (1.3 equiv.) and HOBt (1.3 equiv.)
- The mixture is stirred in dichloromethane at 0°C for 30 minutes
- 3-(Trifluoromethyl)aniline (1.0 equiv.) and triethylamine (2.0 equiv.) are added
- The reaction is allowed to warm to room temperature and stirred for 12-18 hours
- The mixture is worked up and the product is purified by column chromatography
N-Protection/Deprotection Strategies
Boc Protection for Selective Functionalization
For selective functionalization of the azetidine nitrogen, tert-butoxycarbonyl (Boc) protection is commonly employed. This approach involves:
- Treatment of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base
- Coupling of the Boc-protected intermediate with 3-(trifluoromethyl)aniline
- Deprotection using trifluoroacetic acid (TFA) in dichloromethane or HCl in ethanol/dioxane
Patent literature describes the use of a steady stream of hydrogen chloride gas bubbled through a stirred suspension of a protected azetidine derivative in ethanol at 0°C for 10 minutes, followed by heating to reflux for 12 hours to achieve deprotection and salt formation simultaneously.
Hydrochloride Salt Formation
Direct Salt Formation
The hydrochloride salt of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide can be prepared through several methods:
- Dissolving the free base in an organic solvent (ethyl acetate, diethyl ether, or methanol)
- Adding 4N HCl in dioxane or a solution of hydrogen chloride in diethyl ether
- Stirring the mixture for 30 minutes to 2 hours
- Collection of the precipitated solid by filtration and washing with an aprotic solvent
For example, in a similar compound preparation, after HPLC purification, the product was dissolved in ethyl acetate/methanol, and 4N HCl in dioxane was added. The mixture was stirred for 30 minutes, and the precipitated solid was collected by filtration, washed with ethyl acetate, and dried to yield the desired HCl salt.
Optimized Synthesis Pathway
Based on the available research data, an optimized synthetic pathway for N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride can be proposed:
Reagents and Materials
- Azetidine-3-carboxylic acid (or a suitable protected derivative)
- 3-(Trifluoromethyl)aniline
- HATU or EDC·HCl/HOBt coupling system
- N,N-Diisopropylethylamine (DIEA) or triethylamine
- DMF or dichloromethane as solvent
- 4N HCl in dioxane for salt formation
- Palladium on carbon catalyst (if deprotection via hydrogenolysis is needed)
Synthesis Protocol
Step 1 : If using protected azetidine-3-carboxylic acid, the protecting group may need to be installed or modified.
Step 2 : Amide coupling
- Azetidine-3-carboxylic acid (1.5 equiv., 1.50 mmol)
- HATU (1.2 equiv., 1.20 mmol)
- DIEA (3.0 equiv., 3.00 mmol)
- 3-(Trifluoromethyl)aniline (1.0 equiv., 1.00 mmol)
- DMF (15 mL)
- Stir at room temperature for 3 hours
- Concentrate under vacuum
- Purify by Flash-Prep-HPLC (Column: C18; mobile phase: MeCN/H₂O gradient)
Step 3 : Hydrochloride salt formation
- Dissolve the purified free base in ethyl acetate/methanol
- Add 4N HCl in dioxane
- Stir for 30 minutes
- Collect the precipitated solid by filtration
- Wash with ethyl acetate
- Dry under vacuum
Characterization of Product
Analytical Data
Confirmation of the successful synthesis of this compound can be achieved through various analytical techniques including:
LC-MS : Typical retention time around 2.5-3.0 minutes (depending on the specific HPLC conditions), with the expected [M+1]⁺ peak corresponding to the molecular weight of the free base.
¹H NMR : Key signals would include:
- Azetidine ring protons (multiplets typically between δ 4.0-4.6 ppm)
- Aromatic protons from the 3-(trifluoromethyl)phenyl group (multiple signals between δ 7.4-8.1 ppm)
- NH proton of the amide (broad singlet, position dependent on solvent)
¹³C NMR : Would show characteristic signals for the carbonyl carbon (around δ 170 ppm), the CF₃ carbon (quartet due to C-F coupling), and the aromatic and azetidine carbons.
IR Spectroscopy : Characteristic bands would include the amide C=O stretch (approximately 1650-1700 cm⁻¹) and N-H stretch (approximately 3300 cm⁻¹).
Comparison of Synthetic Methods
The various synthetic approaches for preparing this compound can be compared based on several criteria:
| Method | Starting Materials | Key Reagents | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|---|
| Direct coupling with HATU | Azetidine-3-carboxylic acid, 3-(trifluoromethyl)aniline | HATU, DIEA | High coupling efficiency, mild conditions | Expensive coupling agent | 75-85% |
| EDC/HOBt coupling | Azetidine-3-carboxylic acid, 3-(trifluoromethyl)aniline | EDC·HCl, HOBt | Widely available reagents, water-soluble by-products | Longer reaction times | 60-75% |
| Protected intermediate approach | Boc-azetidine-3-carboxylic acid | Boc₂O, TFA or HCl | Selective functionalization | Additional protection/deprotection steps | 50-70% |
Chemical Reactions Analysis
Functional Group Reactivity
The compound's reactivity originates from three key structural features:
-
Azetidine ring : A strained four-membered cyclic amine prone to ring-opening and nucleophilic substitution.
-
Carboxamide group : Participates in hydrolysis, condensation, and hydrogen-bonding interactions.
-
Trifluoromethylphenyl group : Imparts electron-withdrawing effects, directing electrophilic substitution to meta/para positions.
Azetidine Ring-Opening Reactions
The azetidine ring undergoes acid-catalyzed hydrolysis to form linear amines. In aqueous HCl (1M, 80°C), the ring opens via nucleophilic attack at the β-carbon:
Carboxamide Hydrolysis
Under alkaline conditions (NaOH, 2M, 60°C), the carboxamide hydrolyzes to carboxylic acid:
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the phenyl ring, limiting substitution to harsh conditions. Nitration (HNO₃/H₂SO₄, 0°C) yields a 4-nitro derivative:
Protecting Group Strategies
-
tert-Butyl cleavage : Trifluoroacetic anhydride (1.5 eq, 0°C) removes tert-butyl groups without side reactions .
-
Stabilization : Triethylamine (5 mol%) suppresses dimerization during hydrogenolysis .
Dimerization
In the absence of stabilizing agents (e.g., triethylamine), azetidine dimerizes under acidic conditions:
Oxidative Degradation
Exposure to air (25°C, 72 hrs) causes partial oxidation of the azetidine ring, forming an N-oxide derivative (7% yield).
Table 1: Reaction Conditions and Outcomes
Research Findings
-
Solvent Effects : THF increases reaction rates by 30% compared to DCM due to better solubility of intermediates.
-
Temperature Sensitivity : Reactions above 80°C promote decomposition (>20% loss).
-
Catalytic Hydrogenation : Pd/C (5 wt%) selectively reduces nitro groups without affecting the azetidine ring .
Scientific Research Applications
Pharmacological Properties
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride has been studied for its pharmacological activity. It is part of a broader category of azetidine derivatives that exhibit various biological effects, including:
- Antidepressant Activity : Compounds similar to N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide have shown promise in treating depression by interacting with neurotransmitter systems in the brain .
- Anticonvulsant Effects : A related compound, fluzinamide (N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidine), was evaluated in clinical trials for its effectiveness in reducing seizure frequency in patients with refractory partial seizures. The study indicated that while some patients experienced fewer seizures, side effects like dizziness and ataxia led to withdrawals .
- Cancer Treatment : Research indicates that azetidine derivatives can act as tubulin polymerization inhibitors, which are critical for cancer cell proliferation. These compounds have demonstrated antiproliferative effects on breast cancer cells by inducing apoptosis and disrupting the cell cycle .
Therapeutic Applications
The therapeutic applications of this compound extend beyond its pharmacological properties:
- Neurodegenerative Diseases : Compounds targeting NURR-1 nuclear receptors have been investigated for their role in neurodegenerative diseases such as Parkinson's and Alzheimer's. Modulating these receptors may provide new avenues for treatment .
- Anti-inflammatory Effects : Some azetidine derivatives have been noted for their anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies highlight the effectiveness and potential of azetidine derivatives:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Cinacalcet Hydrochloride
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride
- Structure : Azetidine ring with a hydroxyl (-OH) group at the 3-position.
- Key Differences: Hydroxyl group instead of carboxamide, reducing hydrogen-bonding capacity and polarity. Molecular Formula: C₁₀H₁₁ClF₃NO; Molar Mass: 253.65 g/mol .
- Implications : The hydroxyl group may limit membrane permeability compared to the carboxamide derivative .
4-[3-(Trifluoromethyl)phenyl]semicarbazide Hydrochloride
- Structure : Semicarbazide (-NHCONHNH₂) linked to the trifluoromethylphenyl group.
- Key Differences: Semicarbazide moiety introduces additional hydrogen-bond donors, increasing solubility in polar solvents. Molecular Weight: 255.62 g/mol; Purity: ≥97% .
- Applications : Semicarbazides are often used in synthetic chemistry for hydrazone formation, suggesting utility as intermediates .
3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
- Structure: Azetidine ring with a phenoxy (-OPh) substituent.
- Similarity Score: 0.78 (based on structural similarity algorithms) .
- Stability : Ethers are generally more hydrolytically stable than amides under acidic conditions .
Physicochemical Properties and Pharmacokinetic Implications
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP* (Predicted) | Solubility Profile |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₁ClF₃N₂O | 279.67 | Azetidine, Carboxamide | ~2.1 | Moderate aqueous solubility |
| Cinacalcet Hydrochloride | C₂₂H₂₂ClF₃N₂ | 393.87 | Propylamine, Naphthyl | ~5.8 | Low (lipophilic) |
| 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl | C₁₀H₁₁ClF₃NO | 253.65 | Azetidine, Hydroxyl | ~1.5 | High (polar) |
| 4-[3-(Trifluoromethyl)phenyl]semicarbazide HCl | C₈H₉ClF₃N₃O | 255.62 | Semicarbazide | ~0.9 | High (polar) |
*LogP values estimated using fragment-based methods.
Key Observations :
- Semicarbazide and hydroxyl analogs exhibit higher solubility due to increased hydrogen-bonding capacity .
Biological Activity
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound exhibits notable interactions with various enzymes and proteins, primarily influenced by its trifluoromethyl group. This group is recognized for its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity.
| Property | Description |
|---|---|
| Molecular Formula | C11H12ClF3N2O |
| Molecular Weight | 270.67 g/mol |
| Solubility | Soluble in DMSO and methanol |
| pKa | 7.2 (estimated) |
| Lipophilicity | Enhanced due to trifluoromethyl group |
2. Cellular Effects
Research indicates that the compound can significantly influence cellular functions, including gene expression and metabolic pathways. It has been shown to modulate signaling pathways that affect cell growth, differentiation, and apoptosis.
- Gene Expression: The compound alters the expression of genes involved in metabolic processes, potentially leading to enhanced or inhibited cellular functions.
- Cell Signaling: It can impact major signaling pathways, influencing processes such as apoptosis and proliferation.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Target Interaction: The trifluoromethyl group enhances lipophilicity, facilitating penetration through lipid membranes and interaction with target proteins.
- Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
4. Therapeutic Applications
Given its biological activity, this compound has potential applications in various therapeutic areas:
- Anticancer Activity: Preliminary studies suggest efficacy against multiple cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against leukemia and breast cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | U-937 | 0.78 |
| This compound | TBD | TBD |
5. Case Studies and Research Findings
Several studies have highlighted the potential of related compounds in clinical settings:
- A pilot study involving compounds structurally similar to N-[3-(trifluoromethyl)phenyl]azetidine demonstrated a reduction in seizure frequency in patients with refractory partial seizures when combined with existing medications .
- Another investigation indicated that derivatives with a trifluoromethyl group showed enhanced activity against various microbial strains, suggesting broad-spectrum antimicrobial potential.
6.
This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Continued exploration into its mechanisms of action and efficacy across various biological systems will be essential for understanding its full potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling azetidine-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline precursors. For example, cyanamide-mediated coupling (e.g., reacting N-methyl-3-(trifluoromethyl)aniline hydrochloride with azetidine-3-carbonyl chloride) under reflux in toluene can achieve ~35% yield, as demonstrated in analogous syntheses of trifluoromethylphenylguanidines . Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) may improve efficiency, as seen in structurally related trifluoromethylcinnamanilides .
- Optimization : Monitor reaction progress via HPLC or LC-MS to identify side products (e.g., unreacted starting materials or dimerization byproducts). Use anhydrous solvents and inert atmospheres to minimize hydrolysis of intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical for pharmacological studies .
- Structural Confirmation : Combine -NMR (to confirm azetidine ring protons and trifluoromethylphenyl integration) and high-resolution mass spectrometry (HRMS, ESI+) for molecular ion verification. For hydrochloride salts, chloride content can be quantified via ion chromatography .
Q. What solvent systems are suitable for solubility testing, and how does the hydrochloride salt affect formulation?
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base. Test solubility in DMSO (for stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 1.2). For low solubility, consider co-solvents like PEG-400 or cyclodextrin inclusion complexes, as used for similar azetidine carboxylates .
- Formulation Stability : Conduct accelerated stability studies (40°C/75% RH, 4 weeks) to assess hygroscopicity and salt dissociation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Case Example : If one study reports potent enzyme inhibition (e.g., IC = 50 nM) while another shows no activity, consider:
- Batch Variability : Verify purity (e.g., trace impurities like unreacted 3-(trifluoromethyl)aniline may antagonize targets) .
- Assay Conditions : Compare buffer pH (azetidine’s pK ~8.5 may affect ionization) and cell permeability (use logP calculations or Caco-2 assays to predict membrane penetration) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Core Modifications :
- Replace the azetidine ring with pyrrolidine or piperidine to assess ring size impact on target binding.
- Substitute the trifluoromethyl group with chloro or methyl to evaluate electronic effects, as seen in antimicrobial SAR studies of trifluoromethylphenylprop-2-enamides .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. Reference PubChem data for similar benzamide derivatives to guide substitutions .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological studies?
- Chiral Resolution : Synthesize the compound using enantiopure azetidine-3-carboxylic acid (e.g., (R)- or (S)-configured starting materials). Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Biological Relevance : Test both enantiomers in vitro (e.g., receptor-binding assays) to identify stereospecific effects, as observed in studies of (S)-tetramisole hydrochloride .
Q. What advanced techniques are recommended for studying metabolic stability in vivo?
- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to identify major metabolites. Monitor parent compound depletion via LC-MS/MS.
- Isotopic Labeling : Synthesize a deuterated analog (e.g., replace azetidine hydrogens with ) to track metabolic pathways, as demonstrated for deuterated ethylamino derivatives .
Methodological Challenges and Solutions
Q. How should researchers address contradictory data in stability studies under biological conditions?
- Problem : Discrepancies in plasma stability (e.g., rapid degradation in murine plasma vs. stability in human plasma).
- Troubleshooting :
- Test esterase inhibitors (e.g., PMSF) to determine if enzymatic hydrolysis occurs.
- Use differential scanning calorimetry (DSC) to assess solid-state stability and identify polymorphic transitions .
Q. What computational tools are suitable for predicting off-target interactions?
- Approach : Perform similarity-based screening using platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach). Cross-reference with databases of trifluoromethylphenyl-containing drugs (e.g., Cinacalcet hydrochloride, a parathyroid hormone modulator) to anticipate calcium signaling or cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
